molecular formula C16H20I3NO4 B14707918 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid CAS No. 24340-26-9

2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid

Cat. No.: B14707918
CAS No.: 24340-26-9
M. Wt: 671.05 g/mol
InChI Key: PYSYKXNHLJWPJZ-UHFFFAOYSA-N
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Description

2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a carboxylic acid, and a phenoxy group substituted with iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid typically involves multiple steps:

    Iodination of Phenol: The starting material, phenol, is iodinated to introduce iodine atoms at the 2, 4, and 6 positions.

    Formation of Phenoxybutyric Acid: The iodinated phenol is then reacted with butyric acid to form the phenoxybutyric acid derivative.

    Amidation: The final step involves the reaction of the phenoxybutyric acid with N-ethylbutyramide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity and functional groups, it may serve as a lead compound for the development of new pharmaceuticals.

    Materials Science: The presence of iodine atoms and the phenoxy group may impart unique properties, making it useful in the development of advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving iodine metabolism.

Mechanism of Action

The mechanism of action of 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms may also influence its interaction with biological molecules, potentially affecting its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(N-Methylbutyramido)-2,4,6-triiodophenoxy)butyric acid
  • 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid

Uniqueness

2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid is unique due to the specific combination of functional groups and the presence of iodine atoms. This combination may impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

24340-26-9

Molecular Formula

C16H20I3NO4

Molecular Weight

671.05 g/mol

IUPAC Name

2-[3-[butanoyl(ethyl)amino]-2,4,6-triiodophenoxy]butanoic acid

InChI

InChI=1S/C16H20I3NO4/c1-4-7-12(21)20(6-3)14-9(17)8-10(18)15(13(14)19)24-11(5-2)16(22)23/h8,11H,4-7H2,1-3H3,(H,22,23)

InChI Key

PYSYKXNHLJWPJZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC)C1=C(C(=C(C=C1I)I)OC(CC)C(=O)O)I

Origin of Product

United States

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